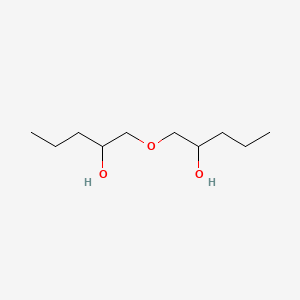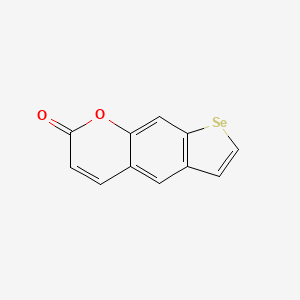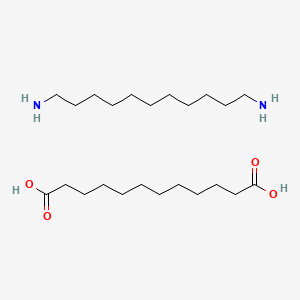
1,1'-Oxybispentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybispentan-2-ol is an organic compound with the molecular formula C10H22O3 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Oxybispentan-2-ol can be synthesized through several methods. One common approach involves the reaction of pentan-2-ol with an oxidizing agent to form the desired diol. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the compound.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Oxybispentan-2-ol may involve large-scale oxidation processes using catalysts to increase yield and efficiency. The use of continuous flow reactors can also enhance the production rate and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Oxybispentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybispentan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a solvent or reactant in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug formulation and delivery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,1’-Oxybispentan-2-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Pentan-2-ol: A similar alcohol with one hydroxyl group.
Pentan-3-ol: Another isomer of pentanol with the hydroxyl group on the third carbon.
1-Butoxypropan-2-ol: A compound with a similar structure but different functional groups.
Uniqueness: 1,1’-Oxybispentan-2-ol is unique due to its two hydroxyl groups, which provide it with distinct chemical properties compared to its mono-hydroxyl counterparts
Eigenschaften
CAS-Nummer |
85866-06-4 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(2-hydroxypentoxy)pentan-2-ol |
InChI |
InChI=1S/C10H22O3/c1-3-5-9(11)7-13-8-10(12)6-4-2/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
MWYYZQGERICSFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(COCC(CCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















